(4-Nitrobenzene-1-sulfonyl)carbonimidoyl
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Overview
Description
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is a chemical compound that features a nitro group, a sulfonyl group, and a carbonimidoyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl typically involves multi-step reactions starting from benzene derivatives. One common route includes the nitration of benzene to introduce the nitro group, followed by sulfonation to add the sulfonyl group.
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration and sulfonation processes. These processes are optimized for high yield and purity, using catalysts and controlled reaction environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while electrophilic substitution can introduce various substituents onto the benzene ring .
Scientific Research Applications
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Applied in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Nitrobenzene-1-sulfonyl)carbonimidoyl involves its ability to participate in electrophilic aromatic substitution reactions. The nitro and sulfonyl groups are electron-withdrawing, making the benzene ring less reactive towards electrophiles. This influences the compound’s reactivity and the types of reactions it undergoes .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the carbonimidoyl group.
4-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of the carbonimidoyl group.
4-Nitrobenzene-1-sulfonamide: Features a sulfonamide group instead of the carbonimidoyl group.
Uniqueness
(4-Nitrobenzene-1-sulfonyl)carbonimidoyl is unique due to the presence of the carbonimidoyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes .
Properties
CAS No. |
81066-77-5 |
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Molecular Formula |
C7H4Cl2N2O4S |
Molecular Weight |
283.09 g/mol |
IUPAC Name |
N-(dichloromethylidene)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C7H4Cl2N2O4S/c8-7(9)10-16(14,15)6-3-1-5(2-4-6)11(12)13/h1-4H |
InChI Key |
KGFNABUFHNXRGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N=C(Cl)Cl |
Origin of Product |
United States |
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